(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dichlorophenyl)methanone
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Overview
Description
(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dichlorophenyl)methanone: is a complex organic compound characterized by its intricate molecular structure. This compound features a cyclopropane ring, a piperazine moiety, and a dichlorophenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, high-pressure reactors, and precise temperature control to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the dichlorophenyl group makes it susceptible to electrophilic aromatic substitution reactions.
Reduction: : The piperazine ring can be reduced under specific conditions.
Substitution: : The cyclopropane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of chlorinated phenols or quinones.
Reduction: : Formation of piperazine derivatives.
Substitution: : Formation of cyclopropane derivatives with various substituents.
Scientific Research Applications
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : Its structural features make it a candidate for biological studies, particularly in understanding molecular interactions.
Medicine: : It may have pharmacological properties that could be explored for therapeutic uses.
Industry: : Its unique structure could be useful in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its specific application. it likely involves interactions with molecular targets such as enzymes or receptors. The presence of the dichlorophenyl group suggests potential binding to aromatic amino acids in proteins, while the piperazine ring could interact with nucleophilic sites.
Comparison with Similar Compounds
This compound is unique due to its combination of structural elements. Similar compounds might include:
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone
(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone
These compounds share the benzo[d][1,3]dioxole and cyclopropanecarbonyl groups but differ in their substituents, leading to different chemical and biological properties.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4/c23-14-2-3-18(24)17(10-14)22(28)26-7-5-25(6-8-26)21(27)16-11-15(16)13-1-4-19-20(9-13)30-12-29-19/h1-4,9-10,15-16H,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZCDNBKHAPCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC4=C(C=C3)OCO4)C(=O)C5=C(C=CC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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